molecular formula C7H9N3O3 B1384043 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 6635-66-1

2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No. B1384043
CAS RN: 6635-66-1
M. Wt: 183.16 g/mol
InChI Key: AHZOXDYQHHZXHD-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, also known as DMAPO, is a heterocyclic compound that has been of interest to scientists due to its potential applications in various fields. It is a versatile compound that can be used as a catalyst in organic synthesis, as a ligand for metal complexes, and as a therapeutic agent for various diseases.

Scientific Research Applications

1. Stimuli-Responsive Poly(2-dimethylamino-ethylmethacrylate)-Grafted Chitosan Microcapsule

  • Application Summary: This compound is used in the creation of a pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer . This copolymer is used to create microcapsules for controlled pesticide release .
  • Methods of Application: An emulsion chemical cross-linking method was used to fabricate pyraclostrobin microcapsules in situ entrapping the pesticide .
  • Results or Outcomes: The loading content and encapsulation efficiency were 18.79% and 64.51%, respectively . The pyraclostrobin-loaded microcapsules showed pH-and thermo responsive release .

2. Stimuli-responsive polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene

  • Application Summary: This compound is used in the synthesis of two diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT . These copolymers are used to create polymersomes, which are nanometer-sized spheroidal aggregates that can respond to pH, temperature, and other conditions . These polymersomes are being studied as drug delivery systems or as nanoreactors .
  • Methods of Application: The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .
  • Results or Outcomes: Negative staining transmission electron microscopy showed spherical aggregates and confirmed the diameter around 80 nm . These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .

3. Preparation of Amphiphilic Copolymers

  • Application Summary: Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) has received great attention due to its versatility, accessibility, and biocompatibility . It is used in the preparation of amphiphilic copolymers via base-catalyzed hydrolysis of quaternized PDMAEMA . These copolymers are highly attractive for use in a wide range of applications .
  • Methods of Application: The preparation of well-defined PDMAEMA via atom transfer radical polymerization (ATRP) and its partial and complete quaternization with iodomethane (CH3I) were reported . The reaction of PDMAEMA and three qPDMAEMA of different degrees of quaternization with a base in an aqueous medium was monitored by 1H NMR .
  • Results or Outcomes: It was found that under mild conditions (25 °C, 0.25 M NaOD concentration), qPDMAEMA side groups slowly degrade to poly [methacrylic acid] (PMAA) . This means that via consecutive quaternization and hydrolysis, a large variety of desired, cationic, anionic, and zwitterionic copolymers can be synthesized with precise control .

4. Polyoxometalate-Modified Amphiphilic Polystyrene-block-poly

  • Application Summary: This compound is used in the fabrication of a new heterogeneous catalyst active toward glucose to formic acid methyl ester oxidation . The catalyst was fabricated via electrostatic immobilization of the inorganic polyoxometalate HPA-5 catalyst H8[PMo7V5O40] onto the pore surface of amphiphilic block copolymer membranes .
  • Methods of Application: The catalyst immobilization was achieved through non-solvent-induced phase separation (NIPS) .
  • Results or Outcomes: The resulting catalyst showed activity toward glucose to formic acid methyl ester oxidation .

5. Cationic Polymers

  • Application Summary: The most common use of DMAEMA is in the production of cationic polymers . These polymers are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
  • Methods of Application: The production of these cationic polymers involves the polymerization of DMAEMA .
  • Results or Outcomes: The resulting cationic polymers can be used in various industrial applications, including water treatment, papermaking, and mineral processing .

6. Oil/Water Separation

  • Application Summary: A poly (2- (dimethylamino)ethyl methacrylate-co-methacrylic acid) can be used to separate oil/water mixtures like silicone oil .
  • Methods of Application: The separation is achieved by allowing water to pass through a processed mesh in temperatures of less than 55 °C (pH 7) and pH values under pH 13 (T = 25 °C) when oil is intercepted on the mesh .
  • Results or Outcomes: This method provides an effective way to separate oil/water mixtures, which is crucial in environmental protection and resource recovery .

properties

IUPAC Name

2-(dimethylamino)-6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-10(2)7-8-4(6(12)13)3-5(11)9-7/h3H,1-2H3,(H,12,13)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZOXDYQHHZXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287716
Record name 2-(Dimethylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

CAS RN

6635-66-1
Record name NSC52298
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Dimethylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 6
2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

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